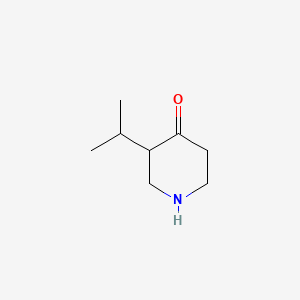![molecular formula C13H18OSi B595947 Silano, [(4-etoxi-fenil)etinil]trimetil-(9CI) CAS No. 196599-73-2](/img/structure/B595947.png)
Silano, [(4-etoxi-fenil)etinil]trimetil-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI), also known as (4-ethoxyphenyl)ethynylsilane, is a chemical compound with the molecular formula C13H18OSi and a molecular weight of 218.37 g/mol . This compound is characterized by the presence of a silane group attached to an ethynyl group, which is further connected to a 4-ethoxyphenyl group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: Research into the potential medicinal applications of this compound includes its use in drug development and as a building block for pharmaceutical compounds.
Métodos De Preparación
The synthesis of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) typically involves the reaction of trimethylsilylacetylene with 4-ethoxyphenyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) involves its ability to form stable carbon-silicon bonds. The ethynyl group provides a reactive site for various chemical reactions, allowing the compound to participate in a wide range of synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) can be compared with other similar compounds, such as:
(4-Methoxyphenyl)ethynylsilane: Similar in structure but with a methoxy group instead of an ethoxy group.
(4-Chlorophenyl)ethynylsilane: Contains a chlorine atom in place of the ethoxy group.
(4-Bromophenyl)ethynylsilane: Features a bromine atom instead of the ethoxy group.
The uniqueness of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) lies in its specific functional groups, which confer distinct reactivity and properties compared to its analogs.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBZRCAZYSFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
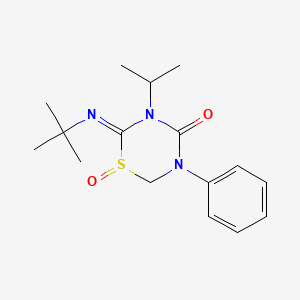

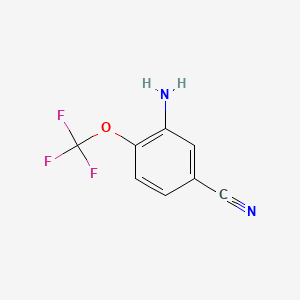
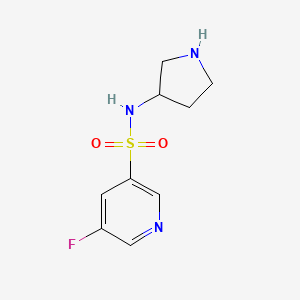

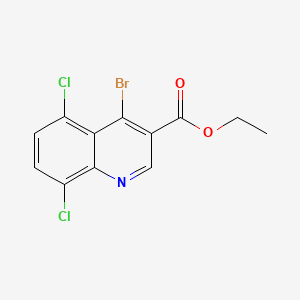
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
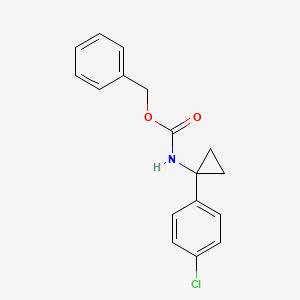
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)
